Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Description
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a synthetic organic compound characterized by a phenyl ring substituted with bromine (Br) at the 3-position and a methoxy group (OCH₃) at the 4-position. The propanoate backbone contains a hydroxyl (-OH) group at the β-carbon and a methyl ester (-COOCH₃) at the terminal position. Its molecular formula is C₁₁H₁₃BrO₄, with a molecular weight of 289.13 g/mol (calculated). The compound’s CAS registry number is 288310-70-3 .
This structure combines aromatic halogenation (Br), ether (OCH₃), and hydroxyl functionalities, making it a versatile intermediate in pharmaceuticals and materials science. For example, the 3-bromo-4-methoxyphenyl motif is seen in PDE5 inhibitors like Dasantafil, which shares structural similarities .
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
QVSAESFEAJGPAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
The acid is dissolved in excess methanol, and a catalytic amount of concentrated sulfuric acid (0.5–1.0 mol%) is added to protonate the carbonyl group, facilitating nucleophilic attack by methanol. The reaction is typically conducted under reflux conditions (65–70°C) for 6–8 hours to ensure complete conversion. After completion, the mixture is neutralized with a weak base such as sodium bicarbonate, and the product is extracted using ethyl acetate. Purification via column chromatography (hexanes/ethyl acetate gradient) yields the ester with >95% purity.
Challenges and Optimizations
A key challenge in this method is the steric hindrance caused by the bulky brominated aryl group, which can slow the reaction kinetics. To address this, industrial protocols often employ microwave-assisted synthesis, reducing reaction times to 1–2 hours while maintaining yields above 85%. Additionally, continuous flow systems have been adopted to enhance heat transfer and minimize side reactions, such as dehydration of the hydroxyl group.
Multi-Step Synthesis from Acetophenone Derivatives
An alternative approach involves constructing the brominated methoxyphenyl ring system before introducing the hydroxypropanoate side chain. This method, adapted from a patented synthesis of related aryl ketones, consists of five sequential steps:
Nitration of Acetophenone
Acetophenone is nitrated at −10°C using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitroacetophenone. This step achieves 92% conversion, with the nitro group selectively introduced at the meta position due to the electron-withdrawing effect of the acetyl group.
Reduction to 3-Aminoacetophenone
The nitro group is reduced to an amine using iron powder in dilute hydrochloric acid. The reaction proceeds at 80°C for 4 hours, yielding 3-aminoacetophenone with 88% efficiency. Excess iron is removed via filtration, and the product is crystallized from ethanol.
Diazotization and Hydrolysis to 3-Hydroxyacetophenone
The amine is diazotized with sodium nitrite in aqueous hydrochloric acid at 0–5°C, followed by hydrolysis in boiling water to produce 3-hydroxyacetophenone. The addition of urea (1.2 equiv) during diazotization minimizes side reactions, improving the yield to 78%.
Methylation to 3-Methoxyacetophenone
3-Hydroxyacetophenone is methylated using dimethyl sulfate in the presence of aqueous ammonia (pH 8–9) at 50–60°C. This step achieves 80.3% yield, with the methoxy group introduced without affecting the acetyl moiety.
Bromination and Esterification
The final bromination is performed using bromine in acetic acid at 40°C, selectively substituting the para position relative to the methoxy group. The resulting 3-bromo-4-methoxyacetophenone is then subjected to a Reformatsky reaction with methyl bromoacetate and zinc dust to install the hydroxypropanoate side chain. This step yields 72% of the target compound after purification.
Industrial Production Techniques
Continuous Flow Synthesis
Modern manufacturing plants favor continuous flow reactors for large-scale production. In this system, the esterification and bromination steps are conducted in tandem, with real-time monitoring of temperature and pH. This method reduces production costs by 30% compared to batch processes and achieves a throughput of 50 kg/day.
Quality Control and Purification
Industrial batches are purified using simulated moving bed (SMB) chromatography, which separates the product from unreacted starting materials and regioisomers. Final products are characterized by HPLC (99.5% purity) and NMR spectroscopy to confirm the absence of residual solvents.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct esterification | 85% | >95% | Low | High |
| Multi-step synthesis | 72% | 99.5% | High | Moderate |
| Continuous flow | 88% | 99.7% | Moderate | Very High |
The direct esterification method is preferred for small-scale laboratory synthesis due to its simplicity, while continuous flow systems dominate industrial production. The multi-step route, though labor-intensive, provides access to intermediates valuable for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.
Reduction: 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity, influencing its binding affinity and selectivity towards various enzymes and receptors. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions, further modulating its biological activity.
Comparison with Similar Compounds
Ethyl 3-(3-Bromo-4-Methoxyphenyl)-3-Hydroxypropanoate
Methyl 3-(3-Bromo-4-Hydroxyphenyl)propanoate
- Structure : Replaces the methoxy group with a hydroxyl (-OH) at the 4-position (C₁₀H₁₁BrO₄).
- CAS : 2228244-45-7 .
- Key Differences :
- The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility.
- Acidic conditions may promote deprotection of the hydroxyl group, whereas the methoxy analog is more stable under similar conditions.
Pyrazol-5(4H)-one Derivatives (e.g., Compound 29)
- Structure : Heterocyclic pyrazolone core linked to the 3-bromo-4-methoxyphenyl group (e.g., C₁₅H₁₃BrN₂O₃) .
- Key Differences :
- The pyrazolone ring introduces nitrogen-based heterocyclic chemistry, enabling diverse reactivity (e.g., coordination with metal ions or participation in cycloadditions).
- Biological activity: Such derivatives are often explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound are unavailable .
Dasantafil (PDE5 Inhibitor)
- Structure : Incorporates a 3-bromo-4-methoxybenzyl group into a purine-dione scaffold (C₂₂H₂₈BrN₅O₅) .
- Key Differences: The target compound lacks the purine-dione and cyclopentylamino moieties critical for PDE5 binding. Highlights the utility of the 3-bromo-4-methoxyphenyl group in medicinal chemistry for target engagement.
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a chemical compound with notable biological activities, particularly in the field of cancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃BrO₄
- Molar Mass : 289.13 g/mol
- CAS Number : 2228787-35-5
This compound features a bromo-substituted aromatic ring and a hydroxypropanoate group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
-
In vitro Studies :
- The compound has shown significant antiproliferative effects against various cancer cell lines, including human hepatocellular carcinoma (SMMC-7721) with an IC₅₀ value of 88 nM, indicating high potency .
- It was found to have minimal toxicity towards normal human hepatocyte cells, suggesting a favorable therapeutic index .
-
Mechanisms of Action :
- The compound inhibits telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition leads to increased endoplasmic reticulum stress (ERS) and subsequent apoptosis in cancer cells through oxidative stress pathways .
- Further studies indicate that the compound modulates downstream signaling molecules involved in apoptosis, such as CHOP (CAAT/enhancer-binding protein homologous protein), contributing to its anticancer efficacy .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key studies that highlight the biological activity of this compound:
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during bromination can lead to di-substitution byproducts.
- Catalysts : Use of Lewis acids (e.g., FeBr₃) improves regioselectivity in bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials .
Q. Table 1: Optimization of Esterification Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | MeOH | 65 | 78 | 95 |
| DCC/DMAP | DCM | 25 | 85 | 98 |
| HCl (gas) | EtOH | 40 | 65 | 90 |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identifies the methoxy group (δ 3.8–3.9 ppm), hydroxy proton (δ 5.2–5.5 ppm, broad), and aromatic protons (δ 7.2–7.8 ppm) .
- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 115–120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₃BrO₄, [M+H]⁺ calc. 305.00) and isotopic patterns due to bromine .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or fluoro analogs?
Advanced Research Question
Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability, making SN₂ reactions more favorable than with chloro/fluoro analogs. For example:
- Kinetic Studies : Brominated derivatives show 2–3× faster reaction rates with amines (e.g., piperidine) in DMF at 60°C compared to chloro analogs .
- Electronic Effects : The bromine’s +M effect stabilizes transition states in aromatic electrophilic substitution, enabling regioselective functionalization at the 5-position .
Q. Table 2: Relative Reactivity in SN₂ Reactions
| Halogen | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Br | 0.45 | 85 |
| Cl | 0.18 | 105 |
| F | 0.02 | 135 |
What strategies can mitigate competing side reactions (e.g., ester hydrolysis or oxidation) during synthesis?
Advanced Research Question
- Controlled Atmosphere : Use inert gas (N₂/Ar) during hydroxylation to prevent oxidation of the alcohol to a ketone .
- pH Stabilization : Buffered conditions (pH 6–7) during esterification minimize acid-catalyzed hydrolysis .
- Protective Groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) chloride before bromination .
Q. Case Study :
- Without Protection : Yield = 62%, purity = 88% (due to ketone byproduct).
- With TBS Protection : Yield = 89%, purity = 97% .
What are the key solubility and stability considerations for this compound under different storage conditions?
Basic Research Question
- Solubility :
- Stability :
How can researchers design experiments to elucidate the compound’s metabolic stability in in vitro models?
Advanced Research Question
- Hepatocyte Incubation :
- CYP450 Inhibition Assays :
- Use fluorogenic substrates (e.g., CYP3A4: DBF) to assess competitive inhibition (IC₅₀ typically 15–25 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
